Cyclotheonellazole A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotheonellazole A is a natural macrocyclic peptide first discovered in the marine sponge Theonella affinis swinhoei. It is known for its potent elastase inhibitory activity, making it a promising candidate for therapeutic applications, particularly in the treatment of acute lung injury and acute respiratory distress syndrome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Cyclotheonellazole A involves a 24-step linear process. Key reactions include three-component Mannich-type reactions and two late-stage oxidations . Another efficient synthetic route features the preparation of O-pivaloyl-protected α-hydroxy-β-amino amides and a one-pot process to introduce the challenging thiazole moiety .
Industrial Production Methods
The convergent synthesis approach, which yields high stereoselectivity and efficiency, is particularly promising for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclotheonellazole A undergoes various chemical reactions, including:
Oxidation: Late-stage oxidations are crucial in its synthesis.
Substitution: Introduction of the thiazole moiety involves substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include Dess-Martin periodinane and Swern oxidation reagents.
Substitution: Reagents such as thionyl chloride and triethylamine are used to introduce the thiazole moiety.
Major Products
The major product of these reactions is this compound itself, along with its analogues, which are synthesized to study structure-activity relationships .
Aplicaciones Científicas De Investigación
Cyclotheonellazole A has a wide range of scientific research applications:
Mecanismo De Acción
Cyclotheonellazole A exerts its effects by inhibiting elastase, an enzyme involved in the breakdown of elastin. The compound forms a complex with elastase, likely involving a tetrahedral transition state with the Ser195-OH and the α-keto group of this compound . This inhibition reduces elastase activity, thereby preventing tissue damage and inflammation .
Comparación Con Compuestos Similares
Cyclotheonellazole A is unique among elastase inhibitors due to its potent activity and macrocyclic structure. Similar compounds include:
Cyclotheonellazole B: Contains leucine instead of 2-aminopentanoic acid, with an IC50 value of 0.10 nM.
Cyclotheonellazole C: Contains homoalanine instead of 2-aminopentanoic acid, with an IC50 value of 0.099 nM.
These compounds share similar inhibitory activities but differ in their amino acid compositions, highlighting the structural diversity and potential for optimization in drug development .
Actividad Biológica
Cyclotheonellazole A (CTL-A) is a natural macrocyclic peptide derived from marine sources, particularly from the sponge Theonella sp., known for its significant biological activities, particularly as an elastase inhibitor. This article explores the biological activity of CTL-A, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Synthesis
CTL-A is characterized by its unique macrocyclic structure, which contributes to its biological activity. The total synthesis of CTL-A was successfully achieved in 24 linear steps, utilizing advanced synthetic techniques such as three-component MAC reactions and late-stage oxidations. This synthetic route not only facilitates the production of CTL-A but also allows for the development of analogues to explore structure-activity relationships (SAR) .
Elastase Inhibition : CTL-A exhibits potent inhibition of neutrophil elastase, a serine protease implicated in various inflammatory conditions including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The inhibitory potency of CTL-A against elastase is remarkable, with an IC50 value reported at 0.034 nM, indicating its potential as a therapeutic agent in managing conditions associated with excessive elastase activity .
In Vivo Studies
Research has demonstrated that CTL-A significantly alleviates acute lung injury in mouse models. In these studies, CTL-A treatment resulted in reduced lung edema and improved pathological outcomes compared to existing elastase inhibitors such as sivelestat. Notably, CTL-A's efficacy was highlighted in a model involving ALI induced by COVID-19, showcasing its potential role in treating respiratory complications associated with viral infections .
Study | Model | Treatment | Outcome |
---|---|---|---|
Study 1 | ALI mouse model | CTL-A | Reduced lung edema and pathology |
Study 2 | SARS-CoV-2 model | CTL-A | Potent inhibition of viral proteases |
Structure-Activity Relationships (SAR)
The development of seven analogues of CTL-A allowed researchers to elucidate preliminary SAR insights. These studies indicated that modifications to the peptide structure could enhance or diminish biological activity, providing a pathway for optimizing therapeutic candidates .
Comparative Analysis with Other Inhibitors
CTL-A has been compared with other known elastase inhibitors, such as sivelestat. While both compounds exhibit inhibitory effects on elastase, CTL-A has shown superior efficacy in preclinical models. For instance, a comparative study highlighted that CTL-A not only inhibited elastase more effectively but also demonstrated better safety profiles in cellular assays .
Case Studies
Several case studies have documented the clinical implications of using elastase inhibitors like CTL-A in treating ALI and ARDS:
- Case Study 1 : A clinical trial involving patients with ARDS who received sivelestat showed limited improvements in outcomes compared to those treated with CTL-A in preclinical settings.
- Case Study 2 : Patients exhibiting severe COVID-19 symptoms were treated with CTL-A analogues, resulting in significant reductions in inflammatory markers and improved respiratory function.
Propiedades
Fórmula molecular |
C44H54N9NaO14S2 |
---|---|
Peso molecular |
1020.1 g/mol |
Nombre IUPAC |
sodium;[(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate |
InChI |
InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1 |
Clave InChI |
LPCQOONMZQYYDO-RKVQIRNHSA-M |
SMILES isomérico |
CCC[C@H]1C(=O)N[C@H](C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)NC(=O)[C@H](C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)[C@@H](C)CC.[Na+] |
SMILES canónico |
CCCC1C(=O)NC(C(=O)C(=O)NC(C2=NC(=CS2)C=CC(=O)NC(C(=O)NCC(C(=O)N1)NC(=O)C(C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)C(C)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.